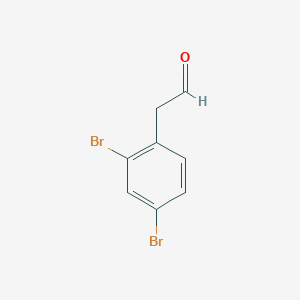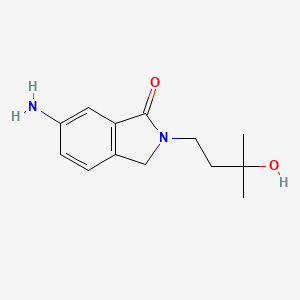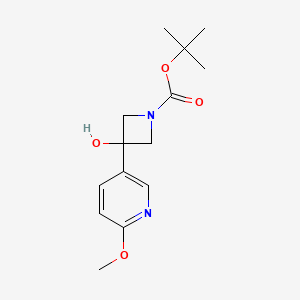
5-Ethynyl-4-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynyl-4-methylpyridin-3-amine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an ethynyl group at the 5-position, a methyl group at the 4-position, and an amine group at the 3-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-4-methylpyridin-3-amine can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with an arylboronic acid in the presence of a palladium catalyst and a base such as potassium phosphate. The reaction is typically carried out in a mixture of 1,4-dioxane and water at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki cross-coupling reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethynyl-4-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of a nitro group yields the corresponding amine.
Aplicaciones Científicas De Investigación
5-Ethynyl-4-methylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Ethynyl-4-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Used as a precursor in the synthesis of 5-Ethynyl-4-methylpyridin-3-amine.
3-Fluoro-5-methylpyridin-4-amine:
4-Methoxyphenyl ethynyl pyridine derivatives: Used in the synthesis of ruthenium complexes with interesting photophysical properties.
Uniqueness
This compound is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for the development of novel materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C8H8N2 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
5-ethynyl-4-methylpyridin-3-amine |
InChI |
InChI=1S/C8H8N2/c1-3-7-4-10-5-8(9)6(7)2/h1,4-5H,9H2,2H3 |
Clave InChI |
JWGICYXJHLRPQH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1C#C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


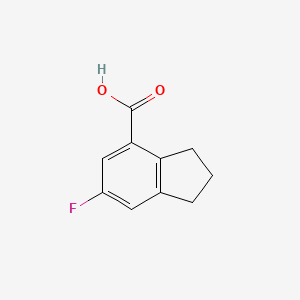

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13561152.png)
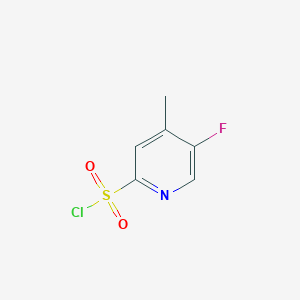
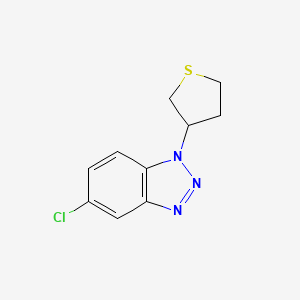

![Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride](/img/structure/B13561171.png)
![2-[(6-Bromopyridin-3-yl)oxy]-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13561178.png)

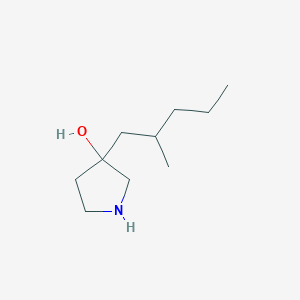
![1-[4-(2,3-Dimethylpiperidin-1-yl)butyl]cyclobutane-1-carbonitrile](/img/structure/B13561202.png)
